molecular formula C17H19F3N4O2 B5597110 4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B5597110
M. Wt: 368.35 g/mol
InChI Key: XLUZQRDVZWQJFV-UHFFFAOYSA-N
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Description

4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.14601035 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis and Spectral Analysis : A study detailed the one-pot synthesis of triazole derivatives, highlighting the efficiency of synthesis methods that can be applicable for generating compounds with similar structural frameworks to the one . The research emphasized spectral analyses, crystal structures, and the utility of DFT studies in understanding the properties of newly synthesized compounds. These findings could provide insights into the synthesis and characterization of "4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one" derivatives (Ahmed et al., 2016).

  • Diverse Trifluoromethyl Heterocycles Synthesis : Research demonstrated the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including triazoles. This study underlines the potential of using similar strategies for creating compounds with the trifluoromethyl group, possibly enhancing their application scope in medicinal chemistry (Honey et al., 2012).

  • Antimicrobial Activities of Triazole Derivatives : Another study explored the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives. This research provides a foundation for understanding how modifications in the triazole ring can impact biological activity, which could be relevant for developing therapeutic agents from "this compound" (Bektaş et al., 2010).

Mechanism of Action

The mechanism of action of triazoles and pyrrolidines can vary greatly depending on their specific structure and the type of biological activity they exhibit .

Safety and Hazards

The safety and hazards associated with triazoles and pyrrolidines can vary greatly depending on their specific structure. Some triazoles and pyrrolidines are used as pharmaceuticals and are generally safe when used as directed, but they can be harmful or toxic in large amounts or under certain conditions .

Future Directions

Given the wide range of biological activities exhibited by triazoles and pyrrolidines, there is significant interest in developing new compounds in these classes for use as pharmaceuticals . Future research will likely focus on the synthesis of new triazole and pyrrolidine derivatives, the investigation of their biological activities, and the development of more efficient and sustainable methods for their synthesis .

Properties

IUPAC Name

4-benzyl-5-methyl-2-[2-oxo-2-[2-(trifluoromethyl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-12-21-24(16(26)23(12)10-13-6-3-2-4-7-13)11-15(25)22-9-5-8-14(22)17(18,19)20/h2-4,6-7,14H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUZQRDVZWQJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3CCCC3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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